molecular formula C28H27N3O6 B2986822 (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 126402-77-5

(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B2986822
M. Wt: 501.539
InChI Key: XEPMJHRPEFBZLQ-ZEQRLZLVSA-N
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Description

(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C28H27N3O6 and its molecular weight is 501.539. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Material Science

Compounds with complex carbamoyl and phenyl groups are often explored for their potential in chemical synthesis and the development of new materials. For instance, the use of phloretic acid as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation highlights the interest in phenolic compounds for material science applications, aiming at sustainable alternatives to traditional phenol-based products (Trejo-Machin et al., 2017).

Biomedical Research

The structural features present in the compound are often seen in molecules designed for biomedical research, including enzyme-activated surfactants for the dispersion of carbon nanotubes. Such surfactants, designed with N-fluorenyl-9-methoxycarbonyl-protected amino acids, demonstrate the compound's relevance in creating homogeneous aqueous nanotube dispersions, which can be crucial for biomedical applications (Cousins et al., 2009).

Pharmacology and Drug Design

The compound's structure, particularly the presence of carbamoyl and amino acid functionalities, aligns with research in drug design, especially in the context of opioid antagonists. For example, replacing the N-terminal tyrosine residue in opioid peptides with specific carbamoylphenyl propanoic acid derivatives has resulted in novel opioid antagonists, indicating the potential pharmaceutical applications of such compounds (Lu et al., 2006).

Corrosion Inhibition

Amino acid-based compounds, similar in functionality to the queried compound, have been synthesized and studied for their corrosion inhibition properties. This research demonstrates the utility of these compounds in protecting metals against corrosion, thereby indicating their potential application in materials science and engineering (Srivastava et al., 2017).

Flavor Chemistry

The interaction of carbonyl compounds with amino acids, a process relevant to the structural features of the queried compound, is central to generating flavors in food science. Such research underlines the compound's potential relevance in understanding flavor chemistry and the development of food additives (Griffith & Hammond, 1989).

properties

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O6/c29-26(34)23(14-17-8-2-1-3-9-17)30-27(35)24(15-25(32)33)31-28(36)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H2,29,34)(H,30,35)(H,31,36)(H,32,33)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPMJHRPEFBZLQ-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

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